molecular formula C14H19NO2 B11102314 6,7-Dimethoxy-1-(propan-2-yl)-3,4-dihydroisoquinoline

6,7-Dimethoxy-1-(propan-2-yl)-3,4-dihydroisoquinoline

Cat. No.: B11102314
M. Wt: 233.31 g/mol
InChI Key: IIAJULAFFLVAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE is a chemical compound with the molecular formula C15H21NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method provides a straightforward approach to obtaining the desired compound with good yields.

Industrial Production Methods

While specific industrial production methods for 1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. For instance, it can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The compound’s electrophilic character is increased through quaternization, which enhances its reactivity and facilitates intermolecular hydride transfer .

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE: Similar in structure but with a methyl group instead of an isopropyl group.

    1-ETHYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE: Contains an ethyl group instead of an isopropyl group.

    1-PHENYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE: Features a phenyl group in place of the isopropyl group.

Uniqueness

1-ISOPROPYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new bioactive molecules.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

6,7-dimethoxy-1-propan-2-yl-3,4-dihydroisoquinoline

InChI

InChI=1S/C14H19NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9H,5-6H2,1-4H3

InChI Key

IIAJULAFFLVAGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NCCC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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